molecular formula C18H15ClN2O2 B3014837 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole CAS No. 477887-36-8

2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole

Cat. No.: B3014837
CAS No.: 477887-36-8
M. Wt: 326.78
InChI Key: XBSYHOHGHXNCFX-RGVLZGJSSA-N
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Description

2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a benzoyloxyimino moiety attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and methyl groups. The benzoyloxyimino moiety is then added through a series of reactions involving esterification and oximation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole
  • 2-chloro-1-methyl-3-({[(3-ethylbenzoyl)oxy]imino}methyl)-1H-indole
  • 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-pyrrole

Uniqueness

What sets 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups, along with the benzoyloxyimino moiety, provides unique chemical properties that can be exploited in various applications.

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-6-5-7-13(10-12)18(22)23-20-11-15-14-8-3-4-9-16(14)21(2)17(15)19/h3-11H,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSYHOHGHXNCFX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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